molecular formula C17H15NO3 B2397225 N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 868154-12-5

N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No.: B2397225
CAS No.: 868154-12-5
M. Wt: 281.311
InChI Key: STXIZMYPPBPKET-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a synthetic chemical compound featuring a 3,4-dihydroisochromene scaffold, a structure of significant interest in modern medicinal chemistry for its versatility in drug design . This core framework is recognized for its ability to fine-tune the lipophilicity, polarity, and hydrogen-bonding capacity of molecules, which can directly influence pharmacological and pharmacokinetic properties . Researchers are exploring this specific carboxamide derivative for its potential in early-stage drug discovery, particularly given the promising biological activities demonstrated by its close structural analogues. Compounds based on the 1-oxo-3,4-dihydroisochromene-3-carboxamide scaffold have been identified as novel inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes . PARP inhibition, especially of PARP1, is a validated strategy in oncology for targeting DNA repair pathways in certain cancer cells . Furthermore, related 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives have been developed as effective anti-inflammatory agents, showing efficacy in improving symptoms in models of acute lung injury and sepsis . The presence of the carboxamide group is a key pharmacophore that often enables these molecules to mimic biological substrates and interact with critical enzyme targets . This product is provided for research purposes to support investigations in these and other therapeutic areas. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-6-8-13(9-7-11)18-16(19)15-10-12-4-2-3-5-14(12)17(20)21-15/h2-9,15H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXIZMYPPBPKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322299
Record name N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868154-12-5
Record name N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with an appropriate isochromene derivative. One common method includes the reaction of 4-methylphenylamine with 3,4-dihydro-1H-isochromene-1,3-dione under acidic conditions to form the desired carboxamide. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow synthesis approach to enhance the efficiency and yield of the reaction. This method allows for better control over reaction parameters, such as temperature and pressure, and can be scaled up for large-scale production. The use of automated reactors and advanced monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues

The target compound shares core structural motifs with several analogues, differing primarily in substituents on the phenyl ring or the heterocyclic scaffold:

N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide (CAS 627044-23-9): Substituent: 4-(dimethylamino)phenyl.

N-(4-methyl-2-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: Substituent: 4-methyl-2-nitrophenyl.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :

  • Core structure: Coumarin (2H-chromene) instead of isochromene.
  • Substituent: 4-methoxyphenethyl.
  • Key difference: The methoxy group (-OCH₃) and phenethyl chain may improve lipophilicity and membrane permeability, common in coumarin-based drug candidates .

2,3-Disubstituted 1,3-thiazolidin-4-one derivatives (e.g., N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide): Core structure: Thiazolidinone ring. Substituent: 4-methylphenyl. Key difference: The thiazolidinone scaffold is associated with antitumor activity, particularly against renal cell adenocarcinoma (769-P), highlighting the importance of the 4-methylphenyl group in bioactivity .

Crystallographic and Conformational Comparisons

While crystallographic data for the target compound are absent, studies on structurally related imidazole-4-imines (e.g., (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines) reveal key insights:

  • Dihedral angles : Significant twisting (≈56°) between aromatic planes, stabilized by weak C–H⋯N and C–H⋯X (X = Cl, Br) interactions .
  • Packing motifs : Chains formed via hydrogen bonds and π-π stacking, suggesting similar intermolecular interactions could dominate in the target compound’s solid-state structure.

Data Tables

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Scaffold Substituent Molecular Weight (g/mol)* Notable Properties/Activities Reference
N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide Isochromene 4-methylphenyl ~297.3 N/A (structural focus)
N-[4-(Dimethylamino)phenyl]-... Isochromene 4-dimethylaminophenyl ~326.4 Enhanced solubility
N-(4-methyl-2-nitrophenyl)-... Isochromene 4-methyl-2-nitrophenyl ~342.3 Increased steric hindrance
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Coumarin 4-methoxyphenethyl ~339.4 Improved lipophilicity
N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide Thiazolidinone 4-methylphenyl ~324.4 Antitumor activity (769-P cells)

*Calculated based on molecular formulas.

Biological Activity

Overview

N-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide, with the CAS number 868154-12-5 and a molecular formula of C17_{17}H15_{15}NO3_3, is a synthetic organic compound belonging to the class of isochromene derivatives. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

PropertyDetails
Molecular Weight281.30 g/mol
Solubility4.7 µg/mL (pH 7.4)
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It has the potential to modulate receptors that influence signaling pathways related to inflammation and oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of angiogenesis

For instance, in vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for mitigating chronic inflammatory conditions .

Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties against various bacterial strains. In disc diffusion assays, it showed notable inhibition zones against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its utility as a therapeutic agent against infections .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment.
    • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.
  • Anti-inflammatory Study :
    • Objective : Assess the impact on cytokine production in LPS-stimulated macrophages.
    • Findings : A significant reduction (up to 70%) in TNF-alpha levels was observed at 25 µM concentration.
    • Implications : Suggests potential for treating inflammatory diseases.
  • Antimicrobial Activity Assessment :
    • Objective : Investigate the antimicrobial efficacy against E. coli and S. aureus.
    • Findings : The compound exhibited inhibition zones greater than 15 mm at a concentration of 100 µg/disc, indicating strong antibacterial activity.

Q & A

Q. What computational tools predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • ADMET Prediction : SwissADME or ProTox-II to assess hepatotoxicity, hERG inhibition, and CYP450 interactions .
  • Off-Target Profiling : PharmMapper or SEA servers to identify potential non-target protein binding .

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